![molecular formula C14H11N3O2 B2746237 (E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2034997-19-6](/img/structure/B2746237.png)
(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying protein interactions and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Luminescent Materials
Imidazo[1,5-a]pyridine derivatives, which include the pyrazolo[1,5-a]pyridine group in the compound, have been found to be useful, luminescent, and versatile scaffolds for different applications . They can be used in the development of optoelectronic devices and emitters for confocal microscopy and imaging .
Pharmaceutical Applications
The unique chemical structure and biological properties of imidazo[1,5-a]pyridine derivatives make them potential candidates for drug development . They can be used in the creation of anti-cancer drugs .
Material Science
The versatility of imidazo[1,5-a]pyridine derivatives extends to material science . They can be used in the development of new materials with unique properties.
Catalysts in Chemical Reactions
The pyrazolo[1,5-a]pyridine group in the compound can be used in palladium-catalyzed oxidative C–H/C–H cross-coupling reactions . This allows for the direct regioselective oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyrimidines or pyrazolo[1,5-a]pyridines with various five-membered heteroarenes without the need for pre-activation and/or directing groups .
Synthesis of Carbamates
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The compound’s pyrazolo[1,5-a]pyridine group can potentially be used in this environmentally friendly technique suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHJUZFBZDRJH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide |
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